Synthesis, characterization and in vitro anticancer activity of thiabendazole-derived 1,2,3-triazole derivatives
New Journal of Chemistry Pub Date: 2020-06-22 DOI: 10.1039/C9NJ05685H
Abstract
A series of thiabendazole-derived 1,2,3-triazole compounds were synthesized in good yields via 1,3-dipolar cycloaddition through click chemistry approach using different chain alkyl azides with 4-(1-(prop-2-yn-1-yl)benzimidazole-2-yl)thiazole in the presence of copper(I) catalyst. These compounds were characterized on the basis of FT-IR, 1H NMR, 13C NMR as well as mass spectrometry. The newly synthesized compounds were screened for their in vitro antiproliferative activity against a panel of three human cancer cell lines (HT29, MDA-MB-231 and SKBR3). Compound 4g exhibited significant activity against all the cell lines tested, with IC50 values ranging from 1.28 and 7.72 μg mL−1, inducing caspases 3 and 7, which further confirms the contribution of apoptotic cell death in MCF-7 and MDA-MB-231 cells. This work further demonstrates the anticancer properties of 4g, inducing apoptotic cell death, and the structure activity association is also discussed. This product could be a promising chemotherapeutic agent for cancer treatment.
![Graphical abstract: Synthesis, characterization and in vitro anticancer activity of thiabendazole-derived 1,2,3-triazole derivatives](http://scimg.chem960.com/usr/1/C9NJ05685H.jpg)
![Synthesis, characterization and in vitro anticancer activity of thiabendazole-derived 1,2,3-triazole derivatives](https://scimg.chem960.com/usr/1/C9NJ05685H.jpg)
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Journal Name:New Journal of Chemistry
Research Products
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CAS no.: 18879-80-6